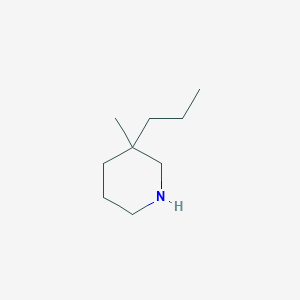

3-Methyl-3-propylpiperidine

Vue d'ensemble

Description

The compound 3-Methyl-3-propylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine. While the provided papers do not directly discuss 3-Methyl-3-propylpiperidine, they do provide insights into various substituted piperidines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help infer the characteristics of 3-Methyl-3-propylpiperidine by analogy.

Synthesis Analysis

The synthesis of substituted piperidines often involves the functionalization of the piperidine ring. For instance, 3-methylpiperidinium ionic liquids are synthesized from 3-methylpiperidine by reacting with 1-bromoalkanes or 1-bromoalkoxyalkanes to generate tertiary amines, followed by quaternisation reactions with methylating agents to yield quaternary salts . Similarly, the synthesis of N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines involves the synthesis of monomethylated and nonmethylated derivatives, followed by receptor binding assays to characterize their biological properties . These methods could potentially be adapted for the synthesis of 3-Methyl-3-propylpiperidine.

Molecular Structure Analysis

The molecular structure of substituted piperidines can be influenced by the substituents on the piperidine ring. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is affected by the interaction of the axial hydroxyl group with axial methyl groups, as evidenced by NMR and IR spectra . The crystal structures of various substituted piperidines, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, show that the piperidine ring adopts a chair conformation . These findings suggest that the molecular structure of 3-Methyl-3-propylpiperidine would likely also adopt a chair conformation with specific interactions depending on the substituents' positions.

Chemical Reactions Analysis

Substituted piperidines can undergo a variety of chemical reactions. For instance, the synthesis of triazolyl-substituted 3-aminopiperidines involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition . The reactivity of 3-Methyl-3-propylpiperidine would be expected to be influenced by the presence of the methyl and propyl groups, which could affect its nucleophilicity and electrophilicity in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted piperidines can vary widely. Ionic liquids based on the 3-methylpiperdinium cation core are reported to be extremely electrochemically stable and can be either low-melting solids or liquids at room temperature, depending on the substituents . The conformational preferences of N-methylpiperidine betaine and related compounds have been studied using computational methods, revealing the influence of electrostatic interactions on rotation barriers . These studies provide a basis for predicting that 3-Methyl-3-propylpiperidine would have its own unique set of physical and chemical properties, potentially including stability, melting point, and solubility characteristics.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Improved Synthesis for Antipsychotic Properties : The synthesis of stable isotope labeled and carbon-14 labeled (S)‐(−)‐3‐[3‐(methylsulfonyl) phenyl]‐1‐propylpiperidine hydrochloride, also known as (−)‐OSU‐6162, was developed, showing potential atypical antipsychotic properties. This compound is a dopamine autoreceptor antagonist (Chaudhary & McGrath, 2000).

Dopamine Autoreceptor Activity and Synthesis Modifications : Research on derivatives of 3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine) has shown attempts to enhance potency as dopamine autoreceptor agonists. While not all modifications led to increased potency, this indicates an active area of research in modifying piperidine structures for specific pharmacological actions (Kelly et al., 1985).

Neurological Research and Potential Therapeutic Uses

Parkinson's Disease Research : Studies have explored the effects of 3-PPP isomers on motor behavior, particularly in the context of Parkinson's disease. For example, alterations in motor activity induced by these isomers were studied in MPTP-treated marmosets, suggesting potential applications in neurological disorders (Nomoto, Jenner, & Marsden, 1986).

Brain Glucose Metabolism Studies : The effects of 3-PPP enantiomers on brain glucose metabolism were investigated, showing similarities to neuroleptics but differing from postsynaptic agonists. This indicates potential relevance in studying neuroleptic drugs and their mechanisms of action (Palacios & Wiederhold, 1984).

Molecular and Mechanistic Insights

Molecular Mechanics and Receptor Selectivity : Investigations using molecular mechanics calculated geometries and conformational energies have been employed to understand the molecular basis for presynaptic dopamine receptor selectivity of phenylpiperidine series, including compounds similar to 3-Methyl-3-propylpiperidine. This offers insights into the molecular interactions and receptor selectivity of these compounds (Liljefors & Wikström, 1986).

Synthesis of Piperidines and Related Compounds : The synthesis and study of various substituted piperidines, including those related to 3-Methyl-3-propylpiperidine, have been explored for potential pharmaceutical applications. These studies contribute to a broader understanding of the synthesis and properties of piperidine derivatives (Prévost & Shipman, 2002).

Safety and Hazards

Orientations Futures

While specific future directions for “3-Methyl-3-propylpiperidine” are not mentioned in the available literature, piperidine derivatives in general are a subject of ongoing research due to their importance in drug design . They are being studied for their potential applications in various therapeutic areas, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic agents .

Propriétés

IUPAC Name |

3-methyl-3-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-9(2)6-4-7-10-8-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVWTMYJUJAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-propylpiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)